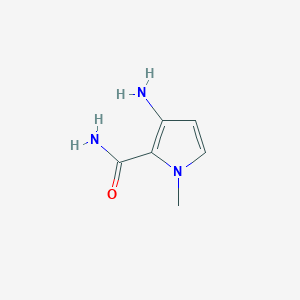![molecular formula C8H9N3O3 B11785895 4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11785895.png)
4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-tumor and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to upregulate the expression of microRNA-26b-5p, which in turn targets cyclin-dependent kinase 8 (CDK8) and suppresses the NF-κB/p65 signaling pathway . This leads to the inhibition of cell proliferation, migration, and invasion, and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine: Shares a similar core structure but differs in the position of the nitrogen atoms and functional groups.
4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrazolo ring fused to the pyrimidine ring.
Uniqueness
4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular pathways, such as the NF-κB/p65 signaling pathway, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H9N3O3 |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c12-7-4-2-1-3-9-5(4)10-6(11-7)8(13)14/h1-3H2,(H,13,14)(H2,9,10,11,12) |
InChI-Schlüssel |
UFGGIURZJDBINL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(NC1)N=C(NC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11785813.png)

![6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11785833.png)
![Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11785835.png)
![4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11785846.png)





![2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile](/img/structure/B11785868.png)
![5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11785871.png)
![Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate](/img/structure/B11785876.png)
![4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine](/img/structure/B11785880.png)
